
((Benzyloxy)carbonyl)-l-alanyl-l-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-ALA-LYS-OH typically involves the protection of the amino groups of lysine and alanine to prevent unwanted side reactions. The process begins with the protection of the lysine amino group using a benzyloxycarbonyl (Z) group. The alanine is then coupled to the protected lysine using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIEA). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods: In industrial settings, the production of Z-ALA-LYS-OH may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Z-ALA-LYS-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the lysine side chain.
Substitution: The benzyloxycarbonyl group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation using Pd/C.
Major Products:
Hydrolysis: Alanine and lysine.
Oxidation: Oxidized derivatives of lysine.
Reduction: Deprotected peptide.
Aplicaciones Científicas De Investigación
Z-ALA-LYS-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a substrate in enzymatic studies.
Biology: Employed in studies of protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential in drug delivery systems and as a model compound in pharmacokinetic studies.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
Mecanismo De Acción
The mechanism of action of Z-ALA-LYS-OH involves its interaction with specific enzymes and receptors. The compound can act as a substrate for proteolytic enzymes, leading to the cleavage of the peptide bond and the release of the individual amino acids. This process is crucial in studies of enzyme specificity and activity .
Molecular Targets and Pathways:
Proteolytic Enzymes: Targets include serine proteases and metalloproteases.
Pathways: Involved in protein degradation and turnover pathways.
Comparación Con Compuestos Similares
- Nα-(benzyloxycarbonyl)-L-alanyl-L-phenylalanine (Z-ALA-PHE-OH)
- Nα-(benzyloxycarbonyl)-L-alanyl-L-arginine (Z-ALA-ARG-OH)
- Nα-(benzyloxycarbonyl)-L-alanyl-L-glutamine (Z-ALA-GLN-OH)
Comparison: Z-ALA-LYS-OH is unique due to the presence of the lysine side chain, which introduces additional reactivity and binding potential compared to other similar compounds. The lysine residue allows for interactions with negatively charged molecules and can participate in hydrogen bonding and electrostatic interactions, making it a valuable tool in biochemical research .
Propiedades
Fórmula molecular |
C17H25N3O5 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
6-amino-2-[2-(phenylmethoxycarbonylamino)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H25N3O5/c1-12(15(21)20-14(16(22)23)9-5-6-10-18)19-17(24)25-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11,18H2,1H3,(H,19,24)(H,20,21)(H,22,23) |
Clave InChI |
RQMDMYNAXPFMCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


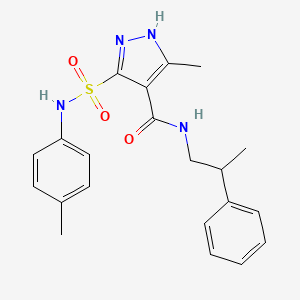
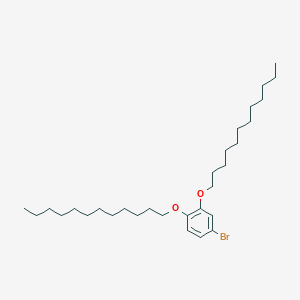
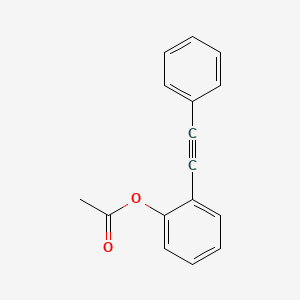
![N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112238.png)
![N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide](/img/structure/B14112242.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B14112248.png)
![4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B14112254.png)
![3,7-Dimethoxydibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14112256.png)
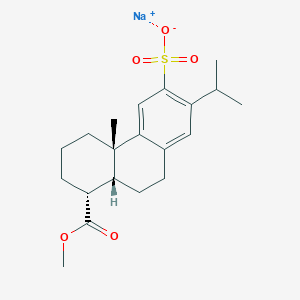
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14112270.png)
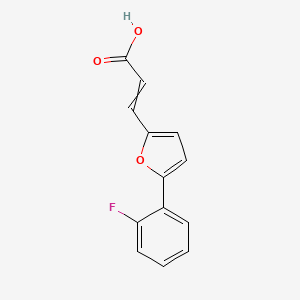
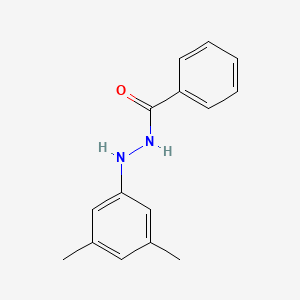
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B14112291.png)
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(1H-indol-2-yl)methanone](/img/structure/B14112292.png)
